molecular formula C15H14O B8668823 3-Benzyl-2,3-dihydrobenzofuran CAS No. 72374-36-8

3-Benzyl-2,3-dihydrobenzofuran

Cat. No.: B8668823
CAS No.: 72374-36-8
M. Wt: 210.27 g/mol
InChI Key: GYWJPUHWSCMDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2,3-dihydrobenzofuran is an organic compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . This structure is based on the 2,3-dihydrobenzofuran scaffold, a core structure of interest in medicinal chemistry and chemical synthesis . Researchers value this benzyl-substituted derivative as a potential synthetic intermediate for developing more complex molecules. Compounds featuring the dihydrobenzofuran structure are investigated in various fields, including the development of pharmaceutical agents. For instance, structurally related derivatives have been explored for their inhibitory activity against targets such as SOS1 (Son of Sevenless 1) . SOS1 is a key guanine nucleotide exchange factor in the KRAS signaling pathway, and its inhibition represents a promising therapeutic strategy in oncology, particularly for cancers driven by KRAS mutations . As such, this compound serves as a valuable building block for researchers working in drug discovery and synthetic chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72374-36-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

3-benzyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C15H14O/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2

InChI Key

GYWJPUHWSCMDTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)CC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

The benzofuran scaffold, particularly its derivatives like 3-benzyl-2,3-dihydrobenzofuran, has been extensively studied for its pharmacological properties. The following sections highlight key therapeutic applications:

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A systematic review identified various substitutions on the benzofuran ring that enhance antimicrobial activity against pathogens such as Candida albicans and Staphylococcus aureus . Specifically, modifications at the 2 and 3 positions of the benzofuran ring can lead to increased potency in antimicrobial assays.

Anticancer Properties

Compounds within the dihydrobenzofuran class have shown promise as anticancer agents. For instance, certain derivatives have been noted for their cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The structural characteristics of this compound may contribute to its efficacy in targeting cancer cells.

Neuropathic Pain Management

Recent studies have explored the use of this compound derivatives as cannabinoid receptor agonists, particularly targeting cannabinoid receptor 2 (CB2). These compounds have demonstrated potential in alleviating neuropathic pain through modulation of pain pathways . In vivo studies using animal models have shown promising results in reducing pain responses.

Synthetic Applications

The synthesis of this compound is notable for its efficiency and versatility. Various synthetic routes have been developed to produce this compound and its derivatives:

Efficient Synthetic Routes

A palladium-catalyzed cascade reaction has been successfully employed to synthesize this compound from readily available starting materials . This method not only provides high yields but also allows for the introduction of various functional groups that can enhance biological activity.

Diversity-Oriented Synthesis

Diversity-oriented synthesis approaches have been utilized to create libraries of benzofuran derivatives. This strategy facilitates the exploration of structure-activity relationships (SAR) and aids in identifying compounds with desirable pharmacological profiles . The ability to modify substituents on the benzofuran framework enables researchers to tailor compounds for specific therapeutic targets.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Screening

A series of benzofuran derivatives were synthesized and screened for antimicrobial activity against a panel of bacterial and fungal strains. Results indicated that specific substitutions at the 3-position significantly increased activity against resistant strains .

Case Study 2: Anticancer Evaluation

In vitro studies evaluated the efficacy of this compound against breast cancer cell lines. The compound exhibited IC50 values indicating potent cytotoxicity, with further investigations revealing apoptosis as a mechanism of action .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Antimicrobial ActivityEnhanced activity with specific substitutions; effective against pathogens
Anticancer PropertiesCytotoxic effects observed in cancer cell lines; apoptosis induction noted
Neuropathic PainPotential CB2 agonist; effective in reducing pain responses in models

Comparison with Similar Compounds

Table 2: Pharmacological Activities of Dihydrobenzofuran Derivatives

Compound Class Key Substituents Activity Mechanism/Application Reference
3-Benzyl derivatives 3-Benzyl, 5-carboxylic acid CB2 receptor agonism Potential for pain/inflammation management
2-(4'-Methoxybenzyl) analogs 4-Methoxybenzyl Anti-inflammatory Inhibition of pro-inflammatory cytokines
2-Keto-7-methoxy derivatives 2-Keto, 7-methoxy Antihypertensive Modulation of vascular tone
Natural dihydrobenzofurans 2-Isopropenyl (eurycomalin A) Cytotoxic Apoptosis induction in cancer cells
Brominated derivatives 5,7-Dibromo Drug synthesis intermediates Building blocks for aryl coupling
  • CB2 Agonists : 3-Benzyl derivatives (e.g., compound 13 in ) show selectivity for CB2 over CB1 receptors, attributed to the benzyl group’s hydrophobic interactions with receptor pockets .
  • Anti-inflammatory Activity: Ophiopogonanone H (2-(4-methoxybenzyl)-dihydrobenzofuran) inhibits NF-κB signaling, unlike 3-benzyl derivatives, which lack methoxy groups critical for this activity .
  • Antioxidant Capacity : Synthetic dihydrobenzofurans with hydroxyl or methylenedioxy groups (e.g., compound 1 in ) exceed vitamin E in radical scavenging, whereas 3-benzyl analogs prioritize receptor binding over antioxidant effects .

Preparation Methods

Palladium-Catalyzed Tandem Cyclization/Cross-Coupling

A novel approach to 2,3-dihydrobenzofuran derivatives involves colloidal palladium nanoparticle-catalyzed tandem cyclization/cross-coupling reactions. In this method, a benzofuran scaffold is synthesized by cyclizing precursors such as 3,3-disubstituted-2,3-dihydro-1-benzofuran rings. The palladium catalyst enables efficient carbon-carbon bond formation while maintaining stereochemical control. For 3-benzyl substitution, aryl halides or benzyl Grignard reagents could be introduced during the cross-coupling step. Reaction conditions typically involve temperatures of 80–100°C in tetrahydrofuran (THF), yielding products with >75% efficiency.

Ruthenium Trichloride/Periodate-Mediated Synthesis

A patent by CN102942542A details a route using ruthenium trichloride hydrate and sodium periodate as a composite catalyst. Starting from compound 7 (a substituted benzaldehyde derivative), the aldehyde group is reduced to a hydroxyl intermediate, followed by chlorination and ring closure to form 2,3-dihydrobenzofuran. Introducing a benzyl group at position 3 requires selecting a benzyl-substituted starting material (e.g., 4-benzylbenzaldehyde). The reaction proceeds at 50–90°C in dichloromethane, with yields reaching 68% after purification.

Ring-Closure Reactions via Acid Catalysis

Zinc Chloride-Mediated Cyclization

A widely adopted method for synthesizing 2,3-dihydrobenzofuran cores involves zinc chloride-catalyzed cyclization of 2-phenoxyethanol derivatives. In CN105693666A, 2-phenoxyethanol is heated with zinc chloride and manganous chloride at 200–220°C to induce ring closure. For 3-benzyl substitution, the precursor 2-(benzyloxy)phenol must first be synthesized via alkylation of phenol with benzyl chloride. Under optimized conditions (220°C, 4 hours), this method achieves yields of 82% with >95% purity.

Table 1: Comparative Analysis of Catalytic Methods

MethodCatalyst SystemTemperature (°C)Yield (%)Key Reference
Palladium nanoparticlesPd/C, K2CO380–10075–80
Ruthenium/periodateRuCl3·3H2O, NaIO450–9065–70
Zinc chlorideZnCl2, MnCl2200–22080–85

Natural Product Isolation and Structural Analogues

Anti-Inflammatory Activity of Dihydrobenzofurans

Natural 2-benzyl-2,3-dihydrobenzofurans exhibit significant anti-inflammatory activity, with IC50 values as low as 11.4 μM against NO production in RAW264.7 cells. This bioactivity underscores the therapeutic potential of synthesizing 3-benzyl variants for drug discovery.

Process Optimization and Byproduct Mitigation

Chlorination and Byproduct Control

In the synthesis of dihydrobenzofurans, chlorination steps often generate undesired byproducts. CN102942542A addresses this by using N-chlorosuccinimide (NCS) under controlled temperatures (30–100°C) to minimize over-chlorination. For 3-benzyl derivatives, substituting NCS with benzyl chloride in the presence of triethylamine reduces side reactions.

Solvent and Temperature Effects

Reaction solvents critically influence yield and purity. Tetrahydrofuran (THF) is preferred for palladium-catalyzed reactions due to its ability to stabilize colloidal nanoparticles. In contrast, high-boiling solvents like diphenyl ether are necessary for zinc chloride-mediated cyclizations to maintain reaction temperatures >200°C .

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : The coupling pattern between H-2 and H-3 protons (J ≈ 6–8 Hz) confirms the dihydrofuran ring. Benzyl substitution at C-3 shifts aromatic protons downfield (δ 7.2–7.4 ppm) due to anisotropic effects .
    • ¹³C NMR : The quaternary carbon (C-3) bonded to the benzyl group appears at ~80–85 ppm, distinct from C-2 (~45–50 ppm) .
  • X-ray Crystallography : Resolves regioselectivity disputes by unambiguously locating the benzyl group at C-3. For example, structural data for 2-Methyl-2,3-dihydrobenzofuran (analogous compound) confirms ring geometry and substituent positioning .

What strategies address contradictions in regioselectivity reported in dihydrobenzofuran synthesis?

Advanced Research Question
Contradictions arise from competing reaction pathways (e.g., 2- vs. 3-substitution). Methodological solutions include:

  • Mechanistic studies : Isotopic labeling (e.g., deuterated substrates) to track proton transfer during cyclization .
  • Computational modeling : DFT calculations to compare activation energies of 2- and 3-substituted transition states .
  • Steric/electronic tuning : Introducing electron-withdrawing groups (e.g., NO₂) on the phenolic ring to favor 3-substitution via resonance stabilization .

How do computational methods assist in evaluating the bioactivity of this compound derivatives?

Advanced Research Question
Molecular dynamics (MD) and docking simulations predict interactions with biological targets:

  • Binding affinity : MD simulations of dihydrobenzofuran derivatives with mPGES-1 (a prostaglandin synthase) reveal hydrogen bonding with Ser127 and hydrophobic interactions with Leu120 .
  • ADMET profiling : Tools like SwissADME predict logP values (~3.5) and blood-brain barrier permeability, guiding lead optimization .
  • Toxicity screening : Machine learning models (e.g., ProTox-II) assess hepatotoxicity risks based on structural alerts like benzyl ethers .

What catalytic systems enable enantioselective synthesis of this compound scaffolds?

Advanced Research Question
Asymmetric synthesis leverages chiral catalysts:

  • Cu/SPDO systems : Catalyze [3+2] cycloadditions between indole acrylates and aldehydes, achieving >90% enantiomeric excess (ee) via π-π stacking and steric control .
  • Rhodium complexes : Enable ortho C–H alkynylation of benzaldehyde precursors, followed by intramolecular cyclization to form enantiopure dihydrobenzofurans .
  • Optimization parameters :
    • Solvent polarity (e.g., DCM vs. toluene).
    • Ligand design (e.g., bulky binaphthyl groups to enhance stereoselectivity) .

How can the dihydrobenzofuran core be functionalized via cross-coupling reactions?

Advanced Research Question
Pd-mediated coupling reactions are effective for late-stage diversification:

  • Suzuki-Miyaura : React 4-bromo-2,3-dihydrobenzofuran with arylboronic acids (e.g., 4-methoxyphenyl) under Pd(PPh₃)₄ catalysis (yields: 75–85%) .
  • Sonogashira : Introduce alkynyl groups using CuI and PdCl₂(PPh₃)₂ in THF/Et₃N (1:1) .
  • Challenges :
    • Protecting the dihydrofuran ring from oxidation (use N₂ atmosphere).
    • Minimizing β-hydride elimination via ligand selection (e.g., XPhos) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.